2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one

Medicinal chemistry Structure-activity relationship Lead optimization

2-Chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one (CAS 2098077-66-6) is a synthetic heterocyclic small molecule (C11H16ClN3O2, MW 257.72 g/mol). It belongs to a series of 3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidine derivatives featuring an amide-linked chloroalkanone side chain.

Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol
CAS No. 2098077-66-6
Cat. No. B1478296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one
CAS2098077-66-6
Molecular FormulaC11H16ClN3O2
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CC(C(C1)O)N2C=CN=C2)Cl
InChIInChI=1S/C11H16ClN3O2/c1-2-8(12)11(17)15-5-9(10(16)6-15)14-4-3-13-7-14/h3-4,7-10,16H,2,5-6H2,1H3
InChIKeyXJVQPNJEMCHCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one (CAS 2098077-66-6): Structural Class and Procurement Context


2-Chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one (CAS 2098077-66-6) is a synthetic heterocyclic small molecule (C11H16ClN3O2, MW 257.72 g/mol) . It belongs to a series of 3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidine derivatives featuring an amide-linked chloroalkanone side chain. This compound incorporates a stereochemically defined pyrrolidine core with a hydroxyl group and an imidazole moiety, coupled to a 2-chlorobutan-1-one substituent. Its structural architecture places it within a chemical space explored for enzyme inhibition, particularly targets interacting with imidazole-containing ligands, though direct pharmacological annotation of this exact entity remains sparse in peer-reviewed literature.

Why 2-Chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one Cannot Be Interchanged with Close Analogs


Within the 3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidine chemotype, minor variations in the N-acyl side chain profoundly alter molecular properties relevant to target engagement and assay compatibility. The 2-chlorobutan-1-one substituent of the target compound confers distinct lipophilicity, steric bulk, and hydrogen-bonding capacity compared to the acetyl (ethanone), propionyl (propanone), or amino-substituted analogs . In imidazole-dependent enzyme systems—such as heme oxygenases or histone deacetylases—halogen substitution and carbon-chain length are established modulators of potency and selectivity [1]. Simple substitution with a des-chloro or shorter-chain analog would therefore alter binding thermodynamics, cellular permeability, and metabolic stability, making generic replacement scientifically unjustifiable without direct bioequivalence data.

Quantitative Differentiation Evidence for 2-Chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one


Side-Chain Length and Halogen Content Differentiation vs. Ethanone and Propanone Analogs

The target compound possesses a 2-chlorobutan-1-one side chain (4-carbon backbone with α-chlorine), distinguishing it from the ethan-1-one analog (C9H12ClN3O2, MW 229.66) and the propan-1-one analog (C10H14ClN3O2, MW 243.69) . This elongation adds 28.06 and 14.03 Da, respectively, and introduces an additional methylene unit, which is predicted to increase logP by approximately 0.5 per methylene, thereby enhancing membrane permeability while retaining the electrophilic α-chloroamide warhead. The methylamino-ethanone analog (C9H14N4O2, MW 210.23) lacks the chlorine atom entirely, eliminating a key pharmacophoric element for covalent or halogen-bonding interactions [1].

Medicinal chemistry Structure-activity relationship Lead optimization

Predicted Lipophilicity Shift Based on Extended Alkyl Chain

The 2-chlorobutan-1-one side chain is predicted to confer higher lipophilicity (clogP) compared to the propanone and ethanone analogs due to the additional methylene group. Based on standard fragment-based calculations, each methylene contributes approximately +0.5 to logP [1]. This shifts the target compound toward a more balanced polar surface area (PSA)/logP profile suitable for blood-brain barrier penetration or intracellular target access, while the chlorine atom maintains electrophilic character for potential covalent inhibition, a feature absent in the methylamino analog [2].

Physicochemical property prediction Drug-likeness ADME

Stereochemical Complexity and Hydrogen-Bond Donor/Acceptor Profile

The target compound contains two chiral centers (C3-hydroxy and C4-imidazolyl on the pyrrolidine ring), generating up to four stereoisomers. This stereochemical richness, combined with the hydroxyl hydrogen-bond donor, imidazole H-bond acceptor/donor, and the amide carbonyl acceptor, creates a spatially defined pharmacophore distinct from simpler pyrrolidine amides lacking the imidazole or hydroxyl groups . Among commercially available analogs, only the imidazole- and hydroxyl-containing pyrrolidine series offers this specific three-dimensional interaction potential, which is critical for engaging chiral binding pockets in enzyme active sites such as heme oxygenase-1 or HDAC isoforms [1].

Stereochemistry Molecular recognition Crystal engineering

Electrophilic Warhead Potential: α-Chloroamide Reactivity vs. Non-Halogenated Analogs

The 2-chlorobutan-1-one moiety contains an α-chloroamide group, a recognized electrophilic warhead capable of engaging nucleophilic residues (cysteine, serine) in enzyme active sites. This contrasts with the 2-amino-ethanone analog (CAS 2098075-72-8), which replaces the chlorine with a methylamino group and consequently lacks significant electrophilic potential [1]. In related imidazole-based heme oxygenase inhibitors, halogen substitution on the alkyl chain has been shown to enhance binding affinity through halogen-bonding interactions with backbone carbonyls in the western region of the HO-1 active site [2].

Covalent inhibitor Targeted covalent inhibitor Chemical biology

Optimal Research and Industrial Application Scenarios for 2-Chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one


Covalent Probe Development for Serine or Cysteine Hydrolase Targets

The α-chloroamide electrophilic warhead [1] makes this compound a candidate for covalent inhibitor screening panels targeting serine hydrolases (e.g., DPP-IV, FAAH) or cysteine proteases (e.g., caspases, cathepsins). Unlike the non-electrophilic methylamino analog, this compound can form a stable covalent adduct with active-site nucleophiles, enabling washout-resistant target engagement assays and activity-based protein profiling (ABPP) workflows.

Stereochemistry-Dependent Enzyme Inhibition Studies

With two chiral centers and four possible stereoisomers , this compound serves as a scaffold for probing stereospecific enzyme-ligand interactions. Individual enantiomers/diastereomers can be evaluated for differential inhibition of chiral binding pockets (e.g., HO-1, HDAC isoforms), a dimension inaccessible with achiral analogs such as 2-chloro-1-(pyrrolidin-1-yl)butan-1-one.

Physicochemical Property Optimization in CNS-Targeted Lead Series

The predicted intermediate lipophilicity (clogP ~1.2) of the 2-chlorobutan-1-one side chain [2] positions this compound in a favorable CNS drug-like chemical space. It offers a balanced PSA/logP profile compared to shorter-chain (ethanone, propanone) and more polar (methylamino) analogs, making it suitable for optimizing blood-brain barrier penetration in neuroscience target programs.

Imidazole-Containing Fragment Merging and Scaffold Hopping

The 3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidine core provides a metal-chelating imidazole moiety [3] relevant for metalloenzyme inhibitor design (e.g., heme oxygenase, CYP450, HDAC). The compound can serve as a central scaffold for fragment-based drug discovery, where the chloroalkanone side chain is diversified to optimize potency and selectivity against a panel of metalloenzymes.

Quote Request

Request a Quote for 2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.